5-Oxohex-2-en-1-yl acetate
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Overview
Description
5-Oxohex-2-en-1-yl acetate is an organic compound that belongs to the class of alpha-branched alpha,beta-unsaturated ketones . This compound is characterized by the presence of a ketone group and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxohex-2-en-1-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Oxohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Oxohex-2-en-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Oxohex-2-en-1-yl acetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alpha,beta-unsaturated ketone and acetate ester groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound shares structural similarities with 5-Oxohex-2-en-1-yl acetate but has different functional groups and reactivity.
(S)-N-Ethyl-2-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetamide: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial settings .
Properties
CAS No. |
86144-04-9 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-oxohex-2-enyl acetate |
InChI |
InChI=1S/C8H12O3/c1-7(9)5-3-4-6-11-8(2)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
AJRVTKQYVPPKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC=CCOC(=O)C |
Origin of Product |
United States |
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